molecular formula C18H18N2O4 B2479734 2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922000-41-7

2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2479734
CAS RN: 922000-41-7
M. Wt: 326.352
InChI Key: GNYRJAGDQGCERP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as MTQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being investigated. In

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of similar amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids upon treatment with various mineral acids. These structural studies are essential for understanding the physical and chemical properties of these compounds, which may have implications for their solubility, stability, and reactivity in biological systems (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Reactivity

The synthesis and reactivity of tetrahydroquinoline derivatives have been explored in various studies. For instance, the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione showcases the versatility of these compounds in forming structurally diverse molecules with potential biological activities (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Antitumor Activity

Compounds structurally similar to "2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" have been evaluated for their antitumor activity. Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives were synthesized and tested for cytostatic activity in vitro, showing promising results in inhibiting cell proliferation at low concentrations. This indicates the potential of these compounds in cancer research and treatment (Ambros, Angerer, & Wiegrebe, 1988).

Inhibition of Tubulin Polymerization

The inhibition of tubulin polymerization is a mechanism of action for some anticancer agents. Compounds with methoxy-substitutions have been studied for their ability to disrupt tubulin polymerization, showing that they can effectively degrade the cytoskeleton in a manner similar to colchicine, which is known for its potent anti-mitotic properties. This research highlights the potential therapeutic applications of these compounds in targeting cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-3-2-4-15(10-14)24-11-18(22)19-13-6-7-16-12(9-13)5-8-17(21)20-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYRJAGDQGCERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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